N,N-diethylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N,N-diethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines. It has the chemical formula C10H13N3S and a molecular weight of 207.30.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylthieno[3,2-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 2-aminothiophene with diethyl malonate in the presence of a base. The resulting product is then reacted with hydrazine hydrate and acetic acid to obtain the desired compound. Another approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown excellent antitumor, anti-inflammatory, and antiviral activities.
Medicine: It is being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of N,N-diethylthieno[3,2-d]pyrimidin-4-amine is not fully understood. it is suggested that the compound exerts its biological activity by inhibiting certain enzymes and proteins in the body. This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and antiviral effects. The molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-diethylthieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thienopyrimidines: These compounds share a similar core structure and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Pyrimidines: These are a broader class of compounds that include many biologically active molecules, such as nucleotides and certain drugs.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and biological activities make it a valuable subject of research, with promising applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-diethylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-3-13(4-2)10-9-8(5-6-14-9)11-7-12-10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVHZKUXSWMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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